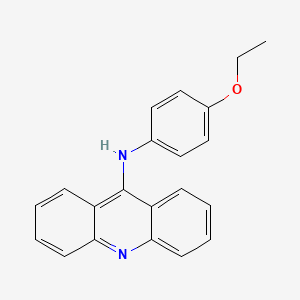

N-(4-ethoxyphenyl)acridin-9-amine

Description

Properties

Molecular Formula |

C21H18N2O |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)acridin-9-amine |

InChI |

InChI=1S/C21H18N2O/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,22,23) |

InChI Key |

XVEBRLBGCRNIRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)acridin-9-amine typically involves the condensation of a primary amine with an aromatic aldehyde or aromatic carboxylic acid in the presence of strong mineral acids such as sulfuric acid or hydrochloric acid, followed by dehydrogenation Additionally, microwave-assisted reactions using p-phenylenediamine and p-toluenesulphonic acid as a catalyst in methanol have been reported for the synthesis of similar acridine derivatives .

Chemical Reactions Analysis

N-(4-ethoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Electrophilic Substitution: This reaction involves the replacement of a hydrogen atom with an electrophile.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)acridin-9-amine exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : This compound has shown promise as an anticancer agent due to its ability to intercalate into DNA, disrupting replication and transcription processes. The intercalation mechanism inhibits critical enzymes like topoisomerase and telomerase, which are essential for DNA maintenance and replication .

- Antimicrobial Properties : Studies indicate that acridine derivatives, including this compound, possess antimicrobial activity against various pathogens. This is attributed to their ability to disrupt cellular processes in bacteria and fungi .

- Antiviral Effects : Preliminary research suggests potential antiviral properties, although further investigation is necessary to establish efficacy against specific viral targets .

Biological Studies

The compound's ability to intercalate with DNA allows for its use in biological assays:

- Fluorescent Probes : this compound can serve as a fluorescent probe in biological studies, facilitating the visualization of biomolecules due to its inherent fluorescence properties .

- DNA Interaction Studies : Its interaction with DNA makes it valuable for studying DNA dynamics and enzyme interactions, providing insights into molecular biology and genetic research .

Material Science

This compound also finds applications beyond biological systems:

- Organic Semiconductors : The electronic properties of acridine derivatives make them suitable for use in organic semiconductors and light-emitting diodes (LEDs). Their ability to conduct electricity while maintaining photoluminescent properties is advantageous for developing new materials .

Case Studies

Several studies have explored the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation via DNA intercalation. |

| Study 2 | Antimicrobial Efficacy | Showed effective inhibition against various bacterial strains in vitro. |

| Study 3 | Fluorescent Properties | Utilized as a probe in live-cell imaging, highlighting cellular structures effectively. |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)acridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . This disruption can lead to cell death, making acridine derivatives effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

The biological and physicochemical properties of acridine derivatives are highly dependent on substituents attached to the phenyl ring and acridine core. Below is a detailed comparison with key analogs:

Substituent Effects on Physical Properties

Key Observations :

- Synthetic challenges : Methoxy-substituted acridines (e.g., 25–29 ) exhibit low yields (9–21%) due to steric hindrance during synthesis . Ethoxy analogs may face similar challenges.

- Spectral trends : Aromatic protons in the δ 6.8–8.9 ppm range and molecular ion peaks (e.g., m/z 348–458) are consistent across acridines .

Key Observations :

- Anticancer potency : Methoxy groups (e.g., G4 ) enhance DNA intercalation and topoisomerase inhibition, with IC₅₀ values in the low micromolar range . Ethoxy derivatives may exhibit similar or reduced activity due to increased steric bulk.

- Antimicrobial activity : Chloro- and thiadiazole-substituted acridines show broad-spectrum antibacterial effects, likely due to enhanced electrophilicity .

- Toxicity : Methoxy-substituted G4 demonstrates low acute toxicity (LD₅₀ > 1000 mg/kg), suggesting ethoxy analogs may also have favorable safety profiles .

Electronic and Structural Insights

- Methoxy vs.

- Planarity : The acridine core in G4 is slightly planar, facilitating intercalation into DNA helices. Ethoxy substituents may disrupt planarity, altering binding modes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)acridin-9-amine, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves multi-step modifications of acridine derivatives. A common approach starts with acridine precursors functionalized via palladium-catalyzed cross-coupling reactions to introduce the 4-ethoxyphenyl group. For example, Suzuki-Miyaura coupling using aryl boronic acids under mild conditions (e.g., 60–80°C, THF/H₂O solvent) can achieve selective substitution . Post-synthesis, purity is validated using HPLC, NMR (e.g., confirming aromatic proton shifts at δ 7.2–8.5 ppm), and mass spectrometry (m/z ~317 for [M+H]⁺) .

Q. How is the structural conformation of this compound characterized, and what computational tools support this?

- Methodology : X-ray crystallography or DFT calculations are used to determine the planar acridine core and dihedral angles between the ethoxyphenyl substituent and the acridine ring. SMILES notation (

C1=CC=C(C=C1)OC...) and InChIKey (YWWZVTFZBXVKRM-UHFFFAOYSA-N) from databases provide standardized structural validation . Collision cross-section (CCS) predictions via ion mobility spectrometry further confirm gas-phase conformation .

Q. What are the primary biological targets of this compound, and how are preliminary assays designed?

- Methodology : DNA intercalation is a key mechanism, assessed via UV-Vis hypochromicity (λmax ~260 nm) and ethidium bromide displacement assays . Antiproliferative activity is tested in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated from dose-response curves (typical range: 5–20 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology : Reaction parameters like solvent polarity (DMF vs. THF), catalyst loading (Pd(PPh₃)₄ at 2–5 mol%), and temperature gradients are systematically varied. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times from 24h to <6h while maintaining yields >85% . Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) enhances scalability .

Q. How should researchers address conflicting data in anticancer activity studies across different cell lines?

- Methodology : Discrepancies (e.g., higher efficacy in leukemia vs. solid tumors) require analysis of cellular uptake (via LC-MS intracellular quantification) and efflux pump expression (e.g., P-gp via Western blot). Contradictions may arise from variations in membrane permeability or metabolic stability, assessed using Caco-2 monolayer assays or liver microsomal stability tests .

Q. What advanced techniques elucidate the DNA interaction mechanisms of this compound?

- Methodology : Circular dichroism (CD) spectroscopy detects DNA conformational changes (e.g., B-to-Z transitions) upon binding. Molecular docking (AutoDock Vina) predicts binding affinity (ΔG ~-8 kcal/mol) and intercalation sites (e.g., AT-rich regions). Fluorescence quenching titrations quantify binding constants (Kb ~10⁴–10⁵ M⁻¹) .

Methodological Challenges and Solutions

Q. How can researchers differentiate between intercalation and groove-binding modes in vitro?

- Solution : Competitive binding assays with known intercalators (e.g., ethidium) vs. groove binders (e.g., Hoechst 33258) are performed. Fluorescence resonance energy transfer (FRET) using labeled DNA (e.g., FAM/TAMRA probes) provides real-time binding kinetics .

Q. What strategies mitigate solubility issues during in vivo testing?

- Solution : Prodrug derivatization (e.g., phosphate esters) or nanoformulation (liposomes, PEGylated nanoparticles) enhances aqueous solubility. Solubility is quantified via shake-flask method (logP ~3.5) and validated in PBS (pH 7.4) .

Data Reproducibility and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.